2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine
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Overview
Description
2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the reduction of pyridine derivatives.
Attachment of the Pyrimidine Group: The pyrimidine group is introduced through nucleophilic substitution reactions, often using halogenated pyrimidine derivatives.
Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through cyclization reactions, often using reagents such as hydrazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the ring structures, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyridine
- 2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline
- 2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)benzene
Uniqueness
What sets 2-Methyl-6-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine apart from similar compounds is its unique combination of structural features, which may confer specific biological activities or chemical reactivity. For example, the presence of both pyrazine and pyrimidine rings may enhance its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-12-6-18-16(19-7-12)22-11-14-4-3-5-21(10-14)15-9-17-8-13(2)20-15/h6-9,14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWQVARVALDKDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=CN=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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